molecular formula C12H12BrFN2O2 B2882578 2-(4-bromo-2-fluorophenoxy)-N-(cyanomethyl)-N-ethylacetamide CAS No. 1241272-12-7

2-(4-bromo-2-fluorophenoxy)-N-(cyanomethyl)-N-ethylacetamide

Cat. No.: B2882578
CAS No.: 1241272-12-7
M. Wt: 315.142
InChI Key: HRJNPXIJNMVXPF-UHFFFAOYSA-N
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Description

2-(4-bromo-2-fluorophenoxy)-N-(cyanomethyl)-N-ethylacetamide is an organic compound that features a bromine and fluorine substituted phenoxy group, a cyanomethyl group, and an ethylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2-fluorophenoxy)-N-(cyanomethyl)-N-ethylacetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-2-fluorophenoxy)-N-(cyanomethyl)-N-ethylacetamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenoxy group can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amide and cyanomethyl groups.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.

Major Products

    Substitution: Products will vary depending on the nucleophile used.

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include alcohols or amines.

    Hydrolysis: The major products are the corresponding carboxylic acid and amine.

Scientific Research Applications

2-(4-bromo-2-fluorophenoxy)-N-(cyanomethyl)-N-ethylacetamide has several scientific research applications:

    Chemistry: It can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

    Biology: It may be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-bromo-2-fluorophenoxy)-N-(cyanomethyl)-N-ethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms may enhance its binding affinity and specificity. The cyanomethyl and ethylacetamide groups may also play a role in its activity by influencing its solubility and stability.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-2-fluorophenol: A precursor in the synthesis of 2-(4-bromo-2-fluorophenoxy)-N-(cyanomethyl)-N-ethylacetamide.

    4-bromo-2-fluorobenzoic acid: Another compound with similar functional groups.

    Ethyl 2-(4-bromo-2-fluorophenoxy)-4-chloro-5-fluorobenzoate: A structurally related compound with additional chlorine and fluorine substitutions.

Uniqueness

This compound is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties

Properties

IUPAC Name

2-(4-bromo-2-fluorophenoxy)-N-(cyanomethyl)-N-ethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrFN2O2/c1-2-16(6-5-15)12(17)8-18-11-4-3-9(13)7-10(11)14/h3-4,7H,2,6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRJNPXIJNMVXPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC#N)C(=O)COC1=C(C=C(C=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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